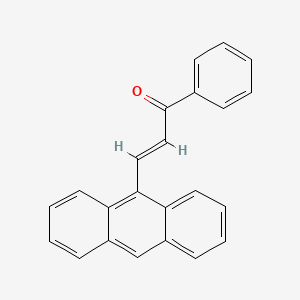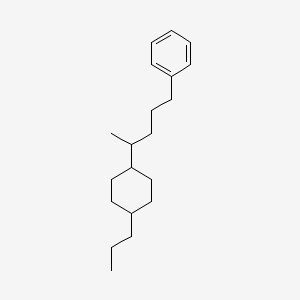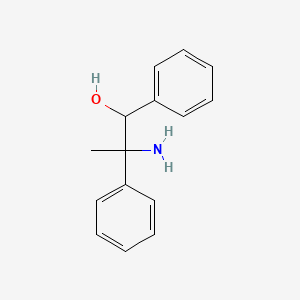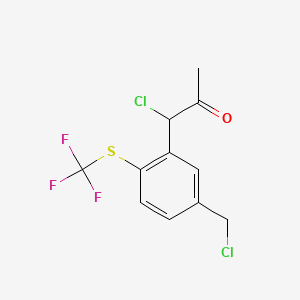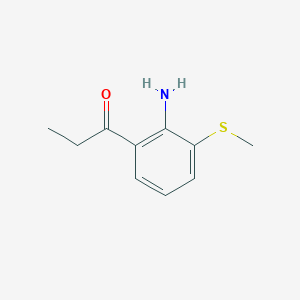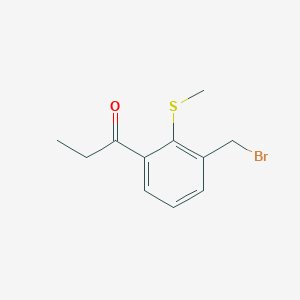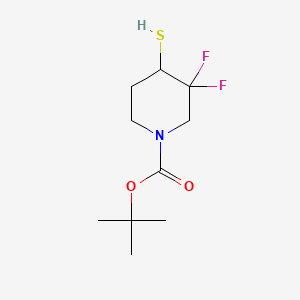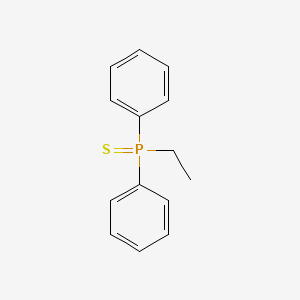
Ethyldiphenylphosphine sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyldiphenylphosphine sulfide is an organophosphorus compound with the molecular formula C14H15PS. It is a derivative of phosphine sulfide, where an ethyl group and two phenyl groups are bonded to the phosphorus atom. This compound is known for its stability and is often used as a synthetic intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Ethyldiphenylphosphine sulfide can be synthesized through the reaction of ethyldiphenylphosphine with elemental sulfur. The reaction typically occurs in a solvent such as toluene or dichloromethane at room temperature. The reaction is straightforward and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency in production .
化学反应分析
Types of Reactions
Ethyldiphenylphosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to ethyldiphenylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other electrophiles can be used under mild conditions
Major Products Formed
Oxidation: Ethyldiphenylphosphine oxide.
Reduction: Ethyldiphenylphosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used
科学研究应用
Ethyldiphenylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism by which ethyldiphenylphosphine sulfide exerts its effects involves its ability to form stable complexes with metals and other electrophiles. The phosphorus atom in the compound acts as a nucleophile, allowing it to participate in various chemical reactions. The sulfur atom can also engage in interactions with other molecules, enhancing the compound’s reactivity and versatility .
相似化合物的比较
Similar Compounds
Triphenylphosphine sulfide: Similar in structure but with three phenyl groups instead of two phenyl and one ethyl group.
Diphenylphosphine oxide: Contains an oxygen atom instead of sulfur.
Ethyldiphenylphosphine: Lacks the sulfur atom, making it less reactive in certain types of reactions
Uniqueness
Ethyldiphenylphosphine sulfide is unique due to its balanced reactivity and stability. The presence of both ethyl and phenyl groups provides a unique steric and electronic environment, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and other electrophiles sets it apart from other similar compounds .
属性
CAS 编号 |
1017-98-7 |
|---|---|
分子式 |
C14H15PS |
分子量 |
246.31 g/mol |
IUPAC 名称 |
ethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15PS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI 键 |
LIGLGCZTJANVTN-UHFFFAOYSA-N |
规范 SMILES |
CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



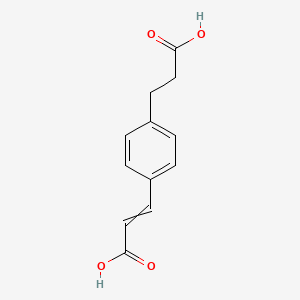
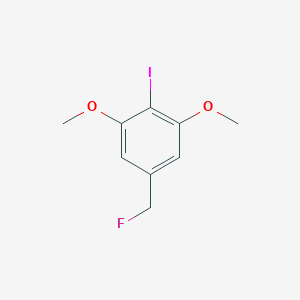
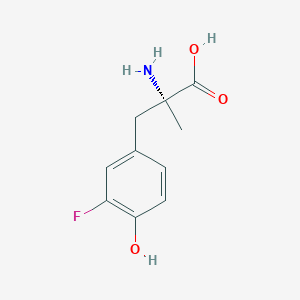
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
